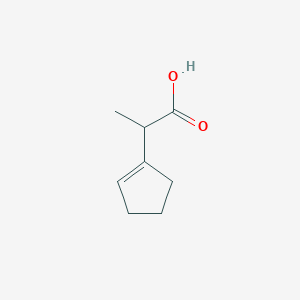

2-(Cyclopent-1-en-1-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

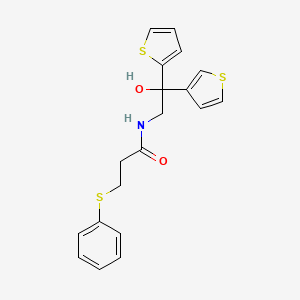

2-(Cyclopent-1-en-1-yl)propanoic acid is an organic compound with the chemical formula C8H12O2 . It has a molecular weight of 140.18 . The IUPAC name for this compound is 2-(cyclopenten-1-yl)propanoic acid . It appears as a liquid at room temperature .

Synthesis Analysis

The synthesis of this compound or its derivatives has been reported in the literature . For instance, a new electron-donating polymer poly(2-(cyclopent-2-enyl)aniline) was synthesized, and synthesis parameters such as monomer-to-oxidant molar ratio and reaction duration were optimized .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: InChI=1S/C8H12O2/c1-6(8(9)10)7-4-2-3-5-7/h4,6H,2-3,5H2,1H3,(H,9,10) . The corresponding SMILES representation is: CC(C1=CCCC1)C(=O)O .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 140.18 and a chemical formula of C8H12O2 .Wissenschaftliche Forschungsanwendungen

Synthesis of Highly Substituted Indolines and Indoles

Researchers have developed methods to synthesize substituted indolines and indoles via intramolecular [4 + 2] cycloadditions of ynamides and conjugated enynes. This process involves the use of derivatives of 3-butynylamine, indicating the versatility of cycloalkenyl compounds in synthesizing complex heterocyclic structures (Dunetz & Danheiser, 2005).

Conversion to Trisubstituted Cyclopentenones

Another study demonstrated the conversion of 2-alkyl-2-(2-oxopropyl)cyclopentane-1,3-diones into trisubstituted cyclopent-2-enones via intramolecular aldolizations. This conversion showcases the application of cyclopentenyl compounds in creating structures with significant synthetic and medicinal potential (Schick et al., 1996).

Organic Sensitizers for Solar Cell Applications

The development of organic sensitizers for solar cells also highlights the use of cyclopentenyl derivatives. Novel sensitizers with enhanced photon-to-current conversion efficiency were synthesized, underlining the importance of these compounds in renewable energy technologies (Kim et al., 2006).

Flow Photo-Nazarov Reactions

Flow photo-Nazarov reactions of 2-furyl vinyl ketones, including reactions involving cyclopentenyl moieties, have been reported. These reactions provide a method for cyclizing traditionally unreactive heteroaromatic enones, demonstrating the utility of cyclopentenyl compounds in synthesizing biologically active natural product motifs (Ashley et al., 2018).

Absolute Stereochemistry of Grenadamide

The absolute stereochemistry of grenadamide was determined through the synthesis of related cyclopropyl compounds, illustrating the role of cyclopentenyl derivatives in stereochemical studies and natural product synthesis (Dulayymi et al., 2004).

Wirkmechanismus

Mode of Action

Given its structural similarity to other cyclopentenyl compounds, it may interact with biological targets in a similar manner .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(Cyclopent-1-en-1-yl)propanoic acid are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Eigenschaften

IUPAC Name |

2-(cyclopenten-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-6(8(9)10)7-4-2-3-5-7/h4,6H,2-3,5H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQIAXGXUTFQFMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CCCC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Phenylpropyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2986245.png)

![3-benzyl-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2986247.png)

![6-Bromo-2-{2-[4-(dimethylamino)phenyl]ethenyl}quinoline-4-carboxylic acid](/img/structure/B2986254.png)

![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2986262.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2986265.png)